molecular formula C16H16ClN3O2 B5700108 N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide

N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide

Numéro de catalogue B5700108
Poids moléculaire: 317.77 g/mol
Clé InChI: LGAHTWPNOHWKMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is important for the development and survival of B-cells. Inhibiting BTK has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.

Mécanisme D'action

N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for B-cell survival and proliferation. In addition, this compound has been shown to induce apoptosis of malignant B-cells through the mitochondrial pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It inhibits BTK activity and downstream signaling pathways, leading to apoptosis of malignant B-cells. It also enhances the activity of other anti-cancer agents, such as venetoclax and rituximab. In addition, this compound has been shown to have minimal effects on T-cells and natural killer cells, which are important for immune function.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and clinical trials, and its mechanism of action is well understood. In addition, this compound has been shown to be effective in inhibiting BTK and inducing apoptosis of malignant B-cells.
However, there are also limitations for lab experiments with this compound. It has been shown to have off-target effects on other kinases, such as ITK and TXK, which may affect its specificity and efficacy. In addition, this compound has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Orientations Futures

There are several future directions for research on N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide. One direction is to further optimize the synthesis method to improve yield and purity of the final product. Another direction is to investigate the off-target effects of this compound on other kinases, and to develop more specific inhibitors of BTK. In addition, future research could focus on the combination of this compound with other anti-cancer agents, and on the development of biomarkers to predict response to treatment. Finally, clinical trials could be conducted to investigate the efficacy of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma and follicular lymphoma.

Méthodes De Synthèse

The synthesis of N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide involves several steps. First, 3-chloro-2-nitroaniline is reacted with morpholine to form 3-chloro-2-(4-morpholinyl)aniline. This intermediate is then reacted with nicotinic acid to form this compound. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to yield high purity and high yield of the final product.

Applications De Recherche Scientifique

N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide has been extensively studied in preclinical models and clinical trials for the treatment of B-cell malignancies. It has been shown to be effective in inhibiting BTK and blocking B-cell receptor signaling, leading to apoptosis of malignant B-cells. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. Clinical trials have demonstrated the safety and efficacy of this compound in patients with relapsed or refractory B-cell malignancies.

Propriétés

IUPAC Name

N-(3-chloro-2-morpholin-4-ylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-4-1-5-14(15(13)20-7-9-22-10-8-20)19-16(21)12-3-2-6-18-11-12/h1-6,11H,7-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAHTWPNOHWKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725957
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.